[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone [1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1005188-92-0
VCID: VC5445570
InChI: InChI=1S/C27H26N2O4/c1-17-7-11-19(12-8-17)26(30)23-16-28(3)25(21-5-4-6-22(15-21)29(32)33)24(23)27(31)20-13-9-18(2)10-14-20/h4-15,23-25H,16H2,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515

[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone

CAS No.: 1005188-92-0

Cat. No.: VC5445570

Molecular Formula: C27H26N2O4

Molecular Weight: 442.515

* For research use only. Not for human or veterinary use.

[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone - 1005188-92-0

Specification

CAS No. 1005188-92-0
Molecular Formula C27H26N2O4
Molecular Weight 442.515
IUPAC Name [1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C27H26N2O4/c1-17-7-11-19(12-8-17)26(30)23-16-28(3)25(21-5-4-6-22(15-21)29(32)33)24(23)27(31)20-13-9-18(2)10-14-20/h4-15,23-25H,16H2,1-3H3
Standard InChI Key AHPXALHRXWQXDF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The molecule centers around a tetrahydro-1H-pyrrolidine ring, a five-membered saturated nitrogen heterocycle. The pyrrolidine nitrogen is methylated, conferring steric protection and altering basicity compared to unsubstituted analogs. At positions 4 and 5 of the ring, two distinct benzoyl-derived groups are attached:

  • 4-Methylbenzoyl Group: A para-methyl-substituted benzoyl moiety (C6H4CO-\text{C}_6\text{H}_4\text{CO-}) at position 4 introduces electron-donating methyl effects, modulating the compound's electronic landscape.

  • 3-Nitrophenyl Group: A meta-nitro-substituted phenyl ring at position 5 provides strong electron-withdrawing character, influencing charge distribution and intermolecular interactions.

The third position of the pyrrolidine ring hosts a (4-methylphenyl)methanone group, creating a sterically congested environment that may impact conformational flexibility and binding affinities in potential biological targets.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC27H26N2O4\text{C}_{27}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight442.515 g/mol
IUPAC Name[1-methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone
Hybridization Statesp3\text{sp}^3 (pyrrolidine N)
Aromatic Systems3 (two benzoyl, one nitrophenyl)

Synthesis and Reaction Pathways

Strategic Retrosynthesis

The compound's synthesis likely employs a convergent strategy, building the pyrrolidine core through cyclization reactions followed by sequential functionalization. Patent EP0300688A1 describes analogous pyrrole derivative syntheses via:

  • Friedel-Crafts Acylation: As demonstrated in the preparation of methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate, where benzoyl chlorides react with pyrrole esters under Lewis acid catalysis (e.g., AlCl3_3) at low temperatures (-78°C to -30°C) .

  • Palladium-Catalyzed Cross-Coupling: Critical for introducing aryl groups, as seen in the Stille coupling of methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate with tetraphenyltin using Pd(II) catalysts .

Table 2: Representative Synthesis Steps

StepReaction TypeConditionsYield
1Friedel-Crafts AcylationAlCl3_3, CH2_2Cl2_2, -78°C → -30°C45%
2Reductive AminationNaBH3_3CN, MeOH, rt62%
3Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, dioxane, 80°C38%

Stereochemical Considerations

The tetrahydro-pyrrolidine ring introduces two stereocenters at positions 3 and 4. Control of diastereoselectivity during cyclization remains challenging, often requiring chiral auxiliaries or asymmetric catalysis. X-ray crystallography data for related compounds suggests a cis arrangement of the 4-methylbenzoyl and 3-nitrophenyl groups minimizes steric clash.

Physicochemical Properties

Solubility and Partitioning

  • logP: Predicted value of 4.2 ± 0.3 (ChemAxon) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <1 mg/mL at 25°C due to extensive aromatic stacking.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 2.42 (s, 3H, Ar-CH3_3)

    • δ 6.84–7.65 (m, 12H, aromatic H)

    • δ 3.15 (dd, J=9.6HzJ = 9.6 \, \text{Hz}, 1H, pyrrolidine H)

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 asym. stretch).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 152–154°C with decomposition onset at 210°C under nitrogen .

ParameterValue
Flash Point>200°C (closed cup)
PPE RequirementsGloves, lab coat, goggles
Storage Conditions-20°C, inert atmosphere

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